molecular formula C13H13NO4 B1236842 2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one

2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one

Cat. No.: B1236842
M. Wt: 247.25 g/mol
InChI Key: RQEPVMAYUINZRE-GFCCVEGCSA-N
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Preparation Methods

The synthesis of 2,3,6A,7,8,9-HEXAHYDRO-11H-[1,4]DIOXINO[2,3-G]PYRROLO[2,1-B][1,3]BENZOXAZIN-11-ONE involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,3,6A,7,8,9-HEXAHYDRO-11H-[1,4]DIOXINO[2,3-G]PYRROLO[2,1-B][1,3]BENZOXAZIN-11-ONE has several scientific research applications. It is widely used in the study of AMPA receptor-mediated physiological responses in vivo. This compound acts as a positive allosteric modulator of AMPA receptors, enhancing field excitatory postsynaptic potentials and autaptically evoked excitatory postsynaptic currents in neuronal cultures . It is also employed in pharmacological research to investigate the effects of AMPA receptor modulation on various neurological conditions.

Comparison with Similar Compounds

Similar compounds to 2,3,6A,7,8,9-HEXAHYDRO-11H-[1,4]DIOXINO[2,3-G]PYRROLO[2,1-B][1,3]BENZOXAZIN-11-ONE include other benzoxazines and ampakines. Some examples are cyclothiazide and GYKI 52466 . What sets this compound apart is its unique binding site on AMPA receptors and its specific modulatory effects on excitatory postsynaptic potentials .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(12R)-4,7,11-trioxa-16-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-trien-17-one

InChI

InChI=1S/C13H13NO4/c15-13-8-6-10-11(17-5-4-16-10)7-9(8)18-12-2-1-3-14(12)13/h6-7,12H,1-5H2/t12-/m1/s1

InChI Key

RQEPVMAYUINZRE-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@H]2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4

Canonical SMILES

C1CC2N(C1)C(=O)C3=CC4=C(C=C3O2)OCCO4

Synonyms

2,3,6a,7,8,9-hexahydro-11H-(1,4)dioxino(2,3-g)pyrrolo(2,1-b)(1,3)benzoxazin-11-one
2H,3H,6aH-pyrrolidino(2'',1''-3',2')1,3-oxazino(6',5'-5,4)benzo(e)1, 4-dioxan-10-one
BDP 37
BDP-37
CX 614
CX-614
CX614

Origin of Product

United States

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